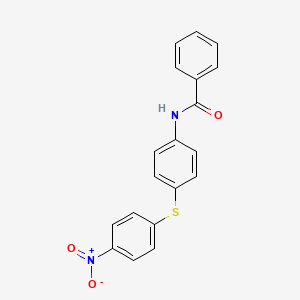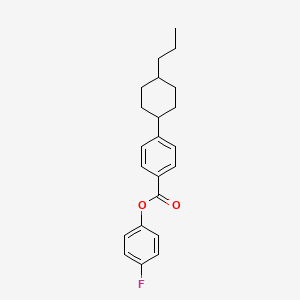
N-(4-((4-Nitrophenyl)thio)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((4-Nitrophenyl)thio)phenyl)benzamid ist eine organische Verbindung mit der Summenformel C19H14N2O3S und einer Molekülmasse von 350,399 g/mol . Diese Verbindung zeichnet sich durch das Vorhandensein einer Benzamidgruppe aus, die an einen Phenylring gebunden ist, der wiederum mit einer Nitrophenylthiogruppe substituiert ist. Es ist eine einzigartige Verbindung, die aufgrund ihrer besonderen chemischen Struktur und Eigenschaften in verschiedenen Bereichen der wissenschaftlichen Forschung großes Interesse geweckt hat.
Herstellungsmethoden
Die Synthese von N-(4-((4-Nitrophenyl)thio)phenyl)benzamid beinhaltet in der Regel die Reaktion von 4-Nitrothiophenol mit 4-Brombenzoylchlorid in Gegenwart einer Base wie Triethylamin. Die Reaktion wird in einem organischen Lösungsmittel wie Dichlormethan unter Rückflussbedingungen durchgeführt. Das Produkt wird dann mittels Säulenchromatographie gereinigt, um die gewünschte Verbindung in hoher Reinheit zu erhalten .
Vorbereitungsmethoden
The synthesis of N-(4-((4-Nitrophenyl)thio)phenyl)benzamide typically involves the reaction of 4-nitrothiophenol with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
N-(4-((4-Nitrophenyl)thio)phenyl)benzamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Nitrogruppe kann mit Hilfe von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.
Substitution: Die Nitrophenylthiogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Nitrogruppe unter geeigneten Bedingungen durch andere Substituenten ersetzt werden kann.
Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Wasserstoffgas, Palladiumkatalysatoren, Zinn(II)-chlorid und Salzsäure. Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
N-(4-((4-Nitrophenyl)thio)phenyl)benzamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Medizin: Es laufen Forschungsarbeiten, um sein Potenzial als therapeutisches Mittel zu untersuchen, da es eine einzigartige chemische Struktur und biologische Aktivität aufweist.
Wirkmechanismus
Der Wirkmechanismus von N-(4-((4-Nitrophenyl)thio)phenyl)benzamid ist noch nicht vollständig geklärt. Es wird vermutet, dass es seine Wirkung durch Wechselwirkungen mit spezifischen molekularen Zielstrukturen und Signalwegen entfaltet. Beispielsweise könnte seine antimikrobielle Aktivität die Hemmung bakterieller Enzyme oder die Störung der Integrität der Zellmembran umfassen . Seine antikanzerogene Aktivität könnte mit der Induktion von Apoptose oder der Hemmung der Zellproliferation in Krebszellen zusammenhängen .
Wirkmechanismus
The mechanism of action of N-(4-((4-Nitrophenyl)thio)phenyl)benzamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity . Its anticancer activity could be related to the induction of apoptosis or inhibition of cell proliferation in cancer cells .
Vergleich Mit ähnlichen Verbindungen
N-(4-((4-Nitrophenyl)thio)phenyl)benzamid kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
- N-(2-(Benzoylamino)-4-nitrophenyl)benzamid
- 4-tert-Butyl-N-(4-nitrophenyl)benzamid
- N-(4-(Benzoylamino)-3-nitrophenyl)benzamid
- 4-Methoxy-N-(4-nitrophenyl)benzamid
Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich aber in ihren Substituenten, was zu Variationen in ihren chemischen und biologischen Eigenschaften führen kann
Eigenschaften
Molekularformel |
C19H14N2O3S |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
N-[4-(4-nitrophenyl)sulfanylphenyl]benzamide |
InChI |
InChI=1S/C19H14N2O3S/c22-19(14-4-2-1-3-5-14)20-15-6-10-17(11-7-15)25-18-12-8-16(9-13-18)21(23)24/h1-13H,(H,20,22) |
InChI-Schlüssel |
DAYUPTHMSVBMIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2,2,2-trichloro-1-{[(4-fluoroanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11709423.png)
![5-[(3-Bromophenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B11709424.png)
![7-chloro-4-(3,5-dinitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11709426.png)

![1-{benzyl[2-(2,4,5-trichlorophenoxy)propanoyl]amino}-4-tert-butyl-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B11709447.png)
![(2E)-1-[4-(dimethylamino)phenyl]-3-(pyridin-2-yl)prop-2-en-1-one](/img/structure/B11709453.png)
![4-methoxy-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide](/img/structure/B11709461.png)


![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(morpholin-4-yl)aniline](/img/structure/B11709485.png)
![N'-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-3-hydroxybenzohydrazide](/img/structure/B11709486.png)
![1,1',3,3'-tetraoxo-1H,1'H,3H,3'H-6,6'-bibenzo[de]isochromene-7,7'-dicarboxylic acid](/img/structure/B11709493.png)


